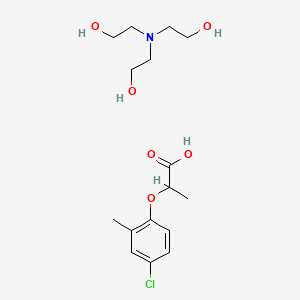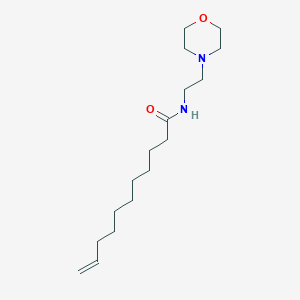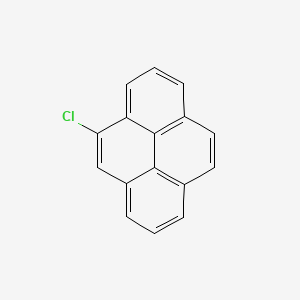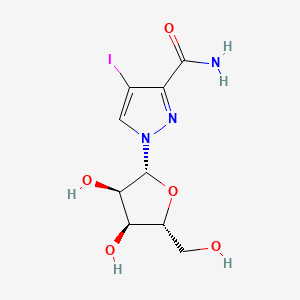
9,10-DiMe-DBOA-11one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the dibenzo[b,f][1,4]oxazepine family, which is characterized by a fused ring system containing nitrogen and oxygen atoms.
Métodos De Preparación
The synthesis of 9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves several steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a series of reactions including cyclization and functional group modifications. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the dimethyl groups, which may affect its reactivity and applications.
9,10-Dihydro-9,10-dimethylanthracene: Similar in structure but lacks the nitrogen and oxygen atoms, leading to different chemical properties.
9,10-Diphenylanthracene: Contains phenyl groups instead of methyl groups, affecting its physical and chemical properties.
These comparisons highlight the unique features of 9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one, such as its specific functional groups and structural characteristics, which contribute to its distinct reactivity and applications.
Propiedades
Número CAS |
140412-89-1 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4,5-dimethylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H13NO2/c1-10-6-5-9-13-14(10)16(2)15(17)11-7-3-4-8-12(11)18-13/h3-9H,1-2H3 |
Clave InChI |
KHEPCPQACWFUGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)OC3=CC=CC=C3C(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


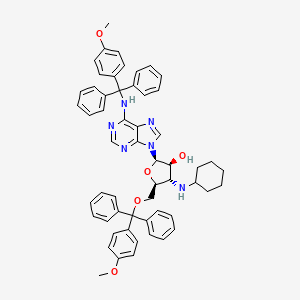
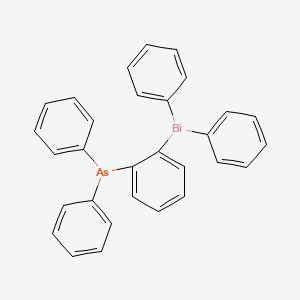

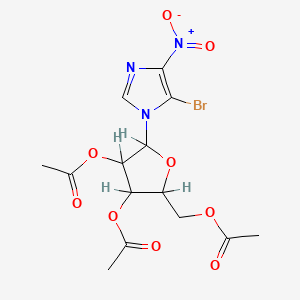
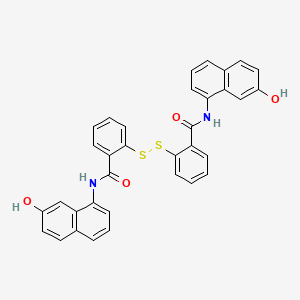
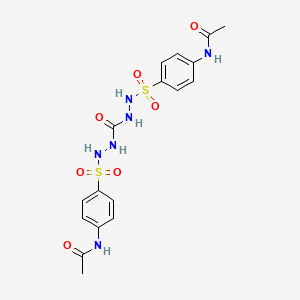
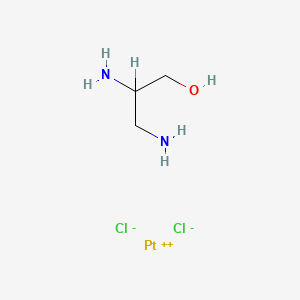
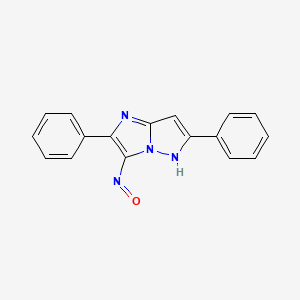

![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
